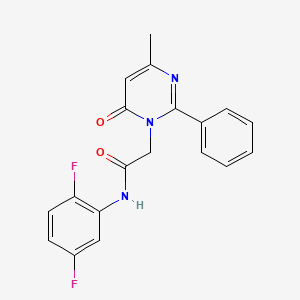
N-(2,5-difluorophenyl)-2-(4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-DIFLUOROPHENYL)-2-(4-METHYL-6-OXO-2-PHENYL-1,6-DIHYDROPYRIMIDIN-1-YL)ACETAMIDE is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a difluorophenyl group, a dihydropyrimidinone core, and an acetamide moiety. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-DIFLUOROPHENYL)-2-(4-METHYL-6-OXO-2-PHENYL-1,6-DIHYDROPYRIMIDIN-1-YL)ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Dihydropyrimidinone Core: This can be achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Introduction of the Difluorophenyl Group: This step might involve a nucleophilic substitution reaction where a difluorophenyl halide reacts with an appropriate nucleophile.
Formation of the Acetamide Moiety: This can be done by reacting the intermediate compound with acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-DIFLUOROPHENYL)-2-(4-METHYL-6-OXO-2-PHENYL-1,6-DIHYDROPYRIMIDIN-1-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce the dihydropyrimidinone core to a more saturated form.
Substitution: Halogen atoms in the difluorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups into the difluorophenyl ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(2,5-DIFLUOROPHENYL)-2-(4-METHYL-6-OXO-2-PHENYL-1,6-DIHYDROPYRIMIDIN-1-YL)ACETAMIDE would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or nucleic acids, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-Difluorophenyl)-2-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)acetamide
- N-(2,4-Difluorophenyl)-2-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)acetamide
- N-(3,5-Difluorophenyl)-2-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)acetamide
Uniqueness
The unique structural features of N-(2,5-DIFLUOROPHENYL)-2-(4-METHYL-6-OXO-2-PHENYL-1,6-DIHYDROPYRIMIDIN-1-YL)ACETAMIDE, such as the specific positioning of the difluorophenyl group and the dihydropyrimidinone core, might confer distinct biological activities or chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C19H15F2N3O2 |
|---|---|
Molecular Weight |
355.3 g/mol |
IUPAC Name |
N-(2,5-difluorophenyl)-2-(4-methyl-6-oxo-2-phenylpyrimidin-1-yl)acetamide |
InChI |
InChI=1S/C19H15F2N3O2/c1-12-9-18(26)24(19(22-12)13-5-3-2-4-6-13)11-17(25)23-16-10-14(20)7-8-15(16)21/h2-10H,11H2,1H3,(H,23,25) |
InChI Key |
OMVLEMUBQDITRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(C(=N1)C2=CC=CC=C2)CC(=O)NC3=C(C=CC(=C3)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(6-Nitro-1,3-benzodioxol-5-YL)-6H-indeno[2,1-C][1,5]benzothiazepin-7-OL](/img/structure/B11190831.png)
![3-{2-[4-(4-Methoxyphenyl)piperazin-1-YL]-2-oxoethyl}-4-(3-nitrobenzoyl)piperazin-2-one](/img/structure/B11190834.png)
![2-amino-5-(3,4-dimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B11190835.png)
![4-(3-fluorophenyl)-7,7-dimethyl-2-phenyl-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione](/img/structure/B11190837.png)
![N-{1-[2-(4-chlorophenyl)-2-oxoethyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylacetamide](/img/structure/B11190838.png)
![N-methyl-1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B11190839.png)
![[4-(5,7-dimethyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)phenyl] 4-methylbenzoate](/img/structure/B11190842.png)
![3,3-dimethyl-1-{1H,2H,3H,4H,5H-pyrido[4,3-b]indol-2-yl}butan-1-one](/img/structure/B11190857.png)
![11-(3,4-dimethoxyphenyl)-10-isobutyryl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11190858.png)
![2-(3-cyclohexyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B11190861.png)
![8-Bromo-[1,2,4]triazolo[1,5-c]pyrimidine-5,7-diamine](/img/structure/B11190879.png)
![1-(2-methoxyphenyl)-7,8-dimethyl-3-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11190881.png)
![1-[4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-cyclopropyl-1H-imidazole-4-carboxamide](/img/structure/B11190885.png)
![2-fluoro-N-{1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzamide](/img/structure/B11190893.png)
